molecular formula C6H5NiO3S+ B15047682 Nickel(2+) benzenesulfonate

Nickel(2+) benzenesulfonate

Cat. No.: B15047682
M. Wt: 215.86 g/mol
InChI Key: MDMYLSIJMWOKIW-UHFFFAOYSA-M
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Description

Nickel(2+) benzenesulfonate is an organometallic compound with the chemical formula C12H10NiO6S2. It is a coordination complex where nickel(2+) ions are bonded to benzenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including catalysis, electrochemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(2+) benzenesulfonate can be synthesized through the reaction of nickel(2+) salts, such as nickel(2+) chloride or nickel(2+) sulfate, with benzenesulfonic acid or its sodium salt. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity starting materials and precise control of reaction parameters. The process may include steps such as filtration, crystallization, and drying to obtain the final product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Nickel(2+) benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

    Reduction: It can be reduced to nickel(0) or other lower oxidation state species.

    Substitution: The benzenesulfonate ligands can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products:

    Oxidation: Nickel(III) or nickel(IV) complexes.

    Reduction: Nickel(0) complexes or nickel nanoparticles.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Nickel(2+) benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: this compound is employed in electroplating, battery manufacturing, and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism by which nickel(2+) benzenesulfonate exerts its effects involves the coordination of nickel(2+) ions with target molecules. The nickel center can facilitate various chemical transformations by acting as a Lewis acid, stabilizing reaction intermediates, and promoting electron transfer processes. The specific pathways and molecular targets depend on the nature of the reaction and the environment in which the compound is used.

Comparison with Similar Compounds

    Nickel(2+) sulfate: Another nickel(2+) complex with sulfate ligands.

    Nickel(2+) chloride: A common nickel(2+) salt used in various applications.

    Nickel(2+) acetate: A nickel(2+) complex with acetate ligands.

Uniqueness: Nickel(2+) benzenesulfonate is unique due to the presence of benzenesulfonate ligands, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and solubility, making it suitable for specific applications that other nickel(2+) complexes may not be able to fulfill.

Properties

Molecular Formula

C6H5NiO3S+

Molecular Weight

215.86 g/mol

IUPAC Name

benzenesulfonate;nickel(2+)

InChI

InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);/q;+2/p-1

InChI Key

MDMYLSIJMWOKIW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)[O-].[Ni+2]

Origin of Product

United States

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